molecular formula C11H9NO B8566986 6-Acetyl-1-benzocyclobutanecarbonitrile

6-Acetyl-1-benzocyclobutanecarbonitrile

Cat. No. B8566986
M. Wt: 171.19 g/mol
InChI Key: KXZDPVISANUYNB-UHFFFAOYSA-N
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Patent
US06743818B2

Procedure details

A solution composed of 55.94 g of 6-trifluoroacetyl-1-benzocyclobutanecarbonitrile in 600 ml of pyridine is purged with nitrogen for 15 minutes; 30.5 ml of triethylamine, 117.44 ml of butyl vinyl ether, 2.25 g of 1,3-bis-(diphenylphosphino)propane and 1.02 g of palladium acetate are added and the reaction mixture is heated at reflux for 2 hours. 400 ml of 1N hydrochloric acid are then added dropwise in the course of 1 hour and, after stirring for 3 hours at ambient temperature, the reaction mixture is extracted with ether. The organic phases are washed, dried and concentrated to yield a residue, which is purified by chromatography on silica gel (dichloromethane: 100%) allowing the expected product to be isolated.
Name
6-trifluoroacetyl-1-benzocyclobutanecarbonitrile
Quantity
55.94 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([C:5]1[C:10]2[CH:11]([C:13]#[N:14])[CH2:12][C:9]=2[CH:8]=[CH:7][CH:6]=1)=[O:4]>N1C=CC=CC=1>[C:3]([C:5]1[C:10]2[CH:11]([C:13]#[N:14])[CH2:12][C:9]=2[CH:8]=[CH:7][CH:6]=1)(=[O:4])[CH3:2]

Inputs

Step One
Name
6-trifluoroacetyl-1-benzocyclobutanecarbonitrile
Quantity
55.94 g
Type
reactant
Smiles
FC(C(=O)C1=CC=CC2=C1C(C2)C#N)(F)F
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring for 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is purged with nitrogen for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
30.5 ml of triethylamine, 117.44 ml of butyl vinyl ether, 2.25 g of 1,3-bis-(diphenylphosphino)propane and 1.02 g of palladium acetate are added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
400 ml of 1N hydrochloric acid are then added dropwise in the course of 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with ether
WASH
Type
WASH
Details
The organic phases are washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a residue, which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel (dichloromethane: 100%)
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(=O)C1=CC=CC2=C1C(C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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